molecular formula C20H17F4N3OS B460735 3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 664999-31-9

3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Katalognummer: B460735
CAS-Nummer: 664999-31-9
Molekulargewicht: 423.4g/mol
InChI-Schlüssel: VPXQONCWGXIZHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-b]quinoline-2-carboxamide class, characterized by a fused thiophene-quinoline core. Key structural features include:

  • 4-trifluoromethyl group: Increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 4-phenyl or 4-furyl derivatives) .
  • N-(2-fluorophenyl)carboxamide: The fluorine atom at the ortho position of the phenyl ring may improve solubility and target affinity via halogen bonding .

Eigenschaften

IUPAC Name

3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F4N3OS/c1-9-6-7-12-10(8-9)15(20(22,23)24)14-16(25)17(29-19(14)27-12)18(28)26-13-5-3-2-4-11(13)21/h2-5,9H,6-8,25H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXQONCWGXIZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclohexanone Condensation

A cyclohexanone derivative (e.g., 3-cyano-4-(substituted phenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione) is prepared via condensation of dimedone with a substituted benzaldehyde. For example, reaction of dimedone with p-methoxybenzaldehyde in ethanol under reflux yields the corresponding benzylidene intermediate, which is subsequently treated with cyanothioacetamide and piperidinium acetate to form the thienoquinoline precursor.

Reaction Conditions

  • Solvent: Ethanol

  • Catalyst: Piperidinium acetate

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Yield: 30–59%

Thienoquinoline Cyclization

The intermediate undergoes cyclization in basic conditions. Sodium ethoxide in ethanol facilitates ring closure, forming the tetrahydrothieno[2,3-b]quinoline skeleton. For instance, heating 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with sodium ethoxide yields the fused thienoquinoline system.

Representative Protocol

  • Suspend intermediate (5 mmol) in sodium ethoxide solution (0.05 g Na in 30 mL ethanol).

  • Reflux for 5 minutes.

  • Cool and recrystallize from ethanol.

  • Yield: 45–68%.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 4 is introduced via electrophilic substitution or by using pre-functionalized building blocks. A common strategy employs trifluoromethylation reagents such as TMSCF₃ under palladium catalysis.

Electrophilic Trifluoromethylation

  • Reagents : TMSCF₃, CuI, 1,10-phenanthroline

  • Solvent : DMF

  • Temperature : 80°C

  • Time : 12 hours

  • Yield : 50–65%.

This step requires careful control to avoid over-fluorination and to maintain the integrity of the heterocyclic core.

Methyl Group Incorporation at Position 6

The methyl group is introduced via alkylation or through the use of a methyl-containing precursor during cyclization. A direct method involves treating the tetrahydrothienoquinoline intermediate with methyl iodide in the presence of a base.

Alkylation Protocol

  • Dissolve intermediate (10 mmol) in anhydrous THF.

  • Add methyl iodide (1.2 equiv) and K₂CO₃ (2 equiv).

  • Stir at room temperature for 12 hours.

  • Quench with water and extract with ethyl acetate.

  • Yield: 70–85%.

Installation of the 2-Fluorophenyl Carboxamide Moiety

The carboxamide group is introduced via coupling of the carboxylic acid derivative with 2-fluoroaniline. Activation of the carboxylic acid as an acyl chloride or using coupling agents like HATU ensures efficient amide bond formation.

Acyl Chloride Method

  • Convert the carboxylic acid to acyl chloride using SOCl₂.

  • React with 2-fluoroaniline in dichloromethane.

  • Add triethylamine (1.1 equiv) as a base.

  • Yield: 75–90%.

Coupling Agent Approach

  • Mix carboxylic acid (1 equiv), HATU (1.2 equiv), and DIPEA (2 equiv) in DMF.

  • Add 2-fluoroaniline (1.1 equiv) and stir at room temperature.

  • Purify by column chromatography.

  • Yield: 80–88%.

Amination at Position 3

The amino group is introduced via reduction of a nitro precursor or through direct displacement. Nitration followed by catalytic hydrogenation is a reliable pathway.

Nitration and Reduction

  • Nitrate the intermediate using fuming HNO₃ in H₂SO₄ at 0°C.

  • Reduce the nitro group with H₂/Pd/C in ethanol.

  • Yield: 60–75%.

Optimization and Challenges

Yield Optimization

  • Cyclization Step : Increasing reaction time to 8 hours improves yield to 65%.

  • Trifluoromethylation : Using excess TMSCF₃ (2.5 equiv) boosts yield to 70%.

Purification Challenges

  • The final compound requires recrystallization from ethanol/water (3:1) to achieve >95% purity.

  • HPLC analysis confirms purity, with retention time ≈12.3 minutes (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)
Cyclohexanone RouteCyclization, alkylation, amidation45–6890–95
Palladium-CatalyzedTrifluoromethylation, coupling50–7085–92
Nitration/ReductionNitration, hydrogenation60–7588–94

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives containing trifluoromethyl groups enhance antifungal activity against pathogens such as Fusarium oxysporum and Klebsiella pneumoniae. These findings suggest potential applications in developing new antifungal agents for agricultural and medical use .

Neuropharmacology

The compound has been investigated for its effects on neural differentiation. In vitro studies demonstrated that related thienoquinoline derivatives induce differentiation in PC12 cells, a model for neuronal function. The fluorescence properties of these compounds also make them suitable candidates for bioimaging techniques in neuroscience research . This application is particularly promising as it may lead to new methods for studying neural development and neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from simpler precursors. The presence of the trifluoromethyl group has been correlated with increased biological activity, highlighting the importance of structural modifications in enhancing efficacy against various biological targets .

Data Table: Summary of Biological Activities

Activity TypeTested OrganismsMinimum Inhibitory Concentration (MIC)Reference
AntifungalFusarium oxysporum1 µg/mL
AntibacterialKlebsiella pneumoniae0.5 µg/mL
Neural DifferentiationPC12 CellsSignificant neuritogenic activity

Wirkmechanismus

The mechanism of action of 3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and reported activities of the target compound and its analogs:

Compound Name Position 4 Position 6 N-Aryl Substituent Molecular Weight Reported Activity Reference
Target: 3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Trifluoromethyl Methyl 2-fluorophenyl ~423.3* Inferred antiplasmodial/antimicrobial
3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (KuSaSch105) Phenyl - 4-chlorophenyl 463.94 Antiplasmodial (IC₅₀ = 0.43 µM)
3-Amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - Ethyl 4-methoxybenzyl 409.49 No activity reported
3-Amino-N-(4-bromophenyl)-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 2-Furyl - 4-bromophenyl 487.37 No activity reported
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - - 4-fluorophenyl 341.40 Structural analog; no activity data
3-Amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Trifluoromethyl Ethyl 2-fluorophenyl 453.40 Lab use only; no bioactivity

Key Findings:

Position 4 Modifications :

  • The 4-trifluoromethyl group in the target compound likely enhances lipophilicity and enzymatic stability compared to 4-phenyl (KuSaSch105) or 4-furyl derivatives . This may improve blood-brain barrier penetration or target binding in parasitic or bacterial enzymes.
  • 4-Phenyl analogs (e.g., KuSaSch105) show potent antiplasmodial activity, suggesting the trifluoromethyl substitution could retain or enhance this effect .

Position 6 Substituents: 6-Methyl (target) vs.

N-Aryl Group Variations :

  • 2-Fluorophenyl (target) vs. 4-Fluorophenyl (): Ortho-fluorine may enhance solubility and π-stacking interactions compared to para-substituted analogs .
  • 4-Chlorophenyl (KuSaSch105) demonstrates higher antiplasmodial potency, possibly due to chlorine’s electronegativity and van der Waals interactions .

Biological Activity Trends: Antiplasmodial activity is strongly linked to 4-aryl/heteroaryl groups (e.g., phenyl in KuSaSch105), while antimicrobial activity correlates with quinoline-carboxamide scaffolds (). The target compound’s trifluoromethyl and fluorophenyl groups position it as a candidate for both applications.

Biologische Aktivität

3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 664999-31-9) is a synthetic compound belonging to the class of thienoquinolines. Its unique structure incorporates various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20F3N3OS
  • Molecular Weight : 383.43 g/mol
  • CAS Number : 664999-31-9

Anticancer Activity

Recent studies have indicated that compounds similar to 3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of the Wnt/β-catenin signaling pathway, which is crucial in many cancers. This inhibition correlated with reduced cell proliferation and increased apoptosis in cancer cell lines .

Neuroprotective Effects

Research has shown that derivatives of thienoquinolines can induce differentiation in neuroblastoma cells. Specifically, compounds similar to 3-amino-N-(2-fluorophenyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been reported to promote neurite outgrowth in PC12 cells. This suggests potential applications in neurodegenerative diseases .

  • Wnt/β-Catenin Inhibition :
    • Compounds that inhibit this pathway can modulate cellular processes such as differentiation and proliferation.
    • Example: Inhibitors showed IC50 values ranging from low nanomolar concentrations to inactive states depending on structural modifications .
  • Neurite Outgrowth Promotion :
    • The compound's ability to enhance neurite outgrowth suggests it may activate pathways involved in neural differentiation independent of traditional neurotrophic factors .

Study on Anticancer Activity

A recent study evaluated the effects of various thienoquinoline derivatives on cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against breast and colon cancer cells. The compound exhibited an IC50 value of approximately 50 nM against certain cancer types, demonstrating its potential as a lead candidate for drug development .

Neuroprotective Study

In another investigation focusing on neuroprotection, a derivative of the compound was tested for its ability to induce differentiation in PC12 cells. The study reported significant neuritogenic activity and suggested that these compounds could serve as alternatives to existing neurotrophic factors for therapeutic applications in neurodegenerative conditions .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50/Effectiveness
AnticancerWnt/β-catenin inhibitionIC50 ~ 50 nM
NeuroprotectionNeurite outgrowth in PC12 cellsSignificant neuritogenic activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiophene derivatives and subsequent functionalization. Key steps include:

  • Quinoline core formation : Use a cyclocondensation reaction between substituted thiophene precursors and fluorophenyl amines under reflux with a polar aprotic solvent (e.g., DMF) .
  • Trifluoromethyl introduction : Employ halogen-exchange (Halex) reactions or direct fluorination using CF₃ sources like TMSCF₃ under inert atmospheres .
  • Optimization : Utilize Design of Experiments (DOE) to vary temperature (±10°C), solvent ratios, and catalyst loading (e.g., Pd/C for coupling reactions) to maximize yield and purity .

Q. Which analytical techniques are critical for structural confirmation, and how should spectral data contradictions be resolved?

  • Methodological Answer :

  • Primary techniques :

NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT) to verify substituent positions .

Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns against theoretical isotopic distributions .

  • Contradiction resolution : If NMR signals overlap (e.g., due to rotational isomerism), use variable-temperature NMR or 2D-COSY to resolve ambiguities .

Q. How to design initial biological activity screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., quinoline-based kinase inhibitors):

  • In vitro enzyme assays : Test against serine/threonine kinases (e.g., PKC isoforms) using fluorescence polarization assays .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can conflicting bioactivity data from similar compounds guide SAR studies for this molecule?

  • Methodological Answer :

  • Data mining : Compare IC₅₀ values of analogs (e.g., 3-amino-N-(4-bromophenyl) derivatives ) to identify substituent effects.
  • SAR modeling : Use molecular docking (AutoDock Vina) to map interactions between the trifluoromethyl group and hydrophobic kinase pockets .
  • Contradiction analysis : If fluorophenyl analogs show lower activity than chlorophenyl derivatives, evaluate steric vs. electronic effects via Hammett plots .

Q. What strategies mitigate low yield in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Buchwald-Hartwig amidation .
  • Solvent optimization : Replace DMF with toluene/THF mixtures to reduce side reactions.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How to address discrepancies between computational predictions and experimental pharmacokinetic data?

  • Methodological Answer :

  • ADME modeling : Use SwissADME to predict logP and CYP450 interactions. Compare with in vivo rodent studies (plasma clearance, bioavailability) .
  • Contradiction root cause : If predicted metabolic stability conflicts with rapid clearance, investigate off-target binding via proteome-wide affinity assays .

Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
  • Chemical proteomics : Use immobilized compound pulldowns coupled with LC-MS/MS to map protein interactomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.